molecular formula C7H6N4O3 B15069975 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B15069975
M. Wt: 194.15 g/mol
InChI Key: UDZLQHASTDXMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitro-3-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methoxylation . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6N4O3/c1-14-7-6-4(2-9-10-6)5(3-8-7)11(12)13/h2-3H,1H3,(H,9,10)

InChI Key

UDZLQHASTDXMII-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1NN=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.